molecular formula C20H27N5O2 B2904830 8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione CAS No. 851937-57-0

8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione

Cat. No. B2904830
CAS RN: 851937-57-0
M. Wt: 369.469
InChI Key: KGSWBMDCGPCPGG-UHFFFAOYSA-N
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Description

8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione, also known as BAMBD, is a novel purine derivative that has gained attention in recent years due to its potential therapeutic applications. BAMBD is a synthetic compound that was first synthesized in 2006 by a group of researchers from China. Since then, several studies have been conducted to explore the various properties and applications of this compound.

Mechanism of Action

The mechanism of action of 8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the spread of cancer. In addition, this compound has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione in lab experiments is its potential as a novel therapeutic agent. Its anti-tumor and anti-inflammatory properties make it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the research on 8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione. One area of research is the development of new cancer therapies based on the anti-tumor properties of this compound. Another area of research is the exploration of the anti-inflammatory and anti-oxidant properties of this compound for the treatment of various inflammatory diseases. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which will be essential for the development of safe and effective therapies.

Synthesis Methods

The synthesis of 8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione involves a multi-step process that begins with the reaction of 7-butyloxypurine-2,6-dione with benzyl chloride to form 7-butoxy-1,3-dimethylpurine-2,6-dione. This intermediate is then reacted with methylamine and formaldehyde to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione has shown potential in several scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Several studies have shown that this compound has anti-tumor activity, making it a potential candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-5-6-12-25-16(14-22(2)13-15-10-8-7-9-11-15)21-18-17(25)19(26)24(4)20(27)23(18)3/h7-11H,5-6,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSWBMDCGPCPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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